molecular formula C9H17N3 B11737012 N-butyl-1-ethyl-1H-pyrazol-4-amine

N-butyl-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11737012
M. Wt: 167.25 g/mol
InChI Key: NCAPLBUDZCRHRY-UHFFFAOYSA-N
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Description

N-butyl-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a butyl group at the N-position and an ethyl group at the 1-position of the pyrazole ring.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butyl-1-ethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-3-5-6-10-9-7-11-12(4-2)8-9/h7-8,10H,3-6H2,1-2H3

InChI Key

NCAPLBUDZCRHRY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of N-butylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

N-butyl-1-ethyl-1H-pyrazol-4-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-butyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-butyl-1-ethyl-1H-pyrazol-4-amine with pyrazole-4-amine derivatives from the provided evidence, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Key Properties/Data Source
This compound N-butyl (N), 1-ethyl (C1) C9H17N3 Not explicitly reported in evidence N/A
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N-cyclopropyl (N), 3-methyl (C3), 1-pyridin-3-yl (C1) C12H14N4 Yield: 17.9%; m.p. 104–107°C; HRMS (ESI) m/z 215 ([M+H]+)
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine N-benzyl (N), 1-isobutyl (C1), 3-methyl (C3) C15H22ClN3 Molecular mass: 279.81 g/mol; IR ν 3298 cm⁻¹ (N-H stretch)
4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide N-butyl (carboxamide), 1-methyl (C1) C9H17N3O CAS: 1006483-57-3; Structural analog with carboxamide group

Key Observations:

  • Substituent Influence on Reactivity: The presence of bulky groups (e.g., isobutyl in , benzyl in ) may reduce synthetic yields due to steric hindrance. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized with a low yield (17.9%) under copper-catalyzed conditions .
  • Physical State: Melting points and spectral data (e.g., NMR, HRMS) are critical for structural validation. For instance, the cyclopropyl derivative in exhibited a distinct melting range (104–107°C) and HRMS confirmation .

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